4-Methyl-2,3,4,5-tetrahydropyridin-6-amine
CAS No.: 165383-71-1
Cat. No.: VC8023587
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165383-71-1 |
---|---|
Molecular Formula | C6H12N2 |
Molecular Weight | 112.17 g/mol |
IUPAC Name | 4-methyl-2,3,4,5-tetrahydropyridin-6-amine |
Standard InChI | InChI=1S/C6H12N2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3,(H2,7,8) |
Standard InChI Key | GGDLOMFAKKVDPT-UHFFFAOYSA-N |
SMILES | CC1CCN=C(C1)N |
Canonical SMILES | CC1CCN=C(C1)N |
Introduction
Structural Identification and Nomenclature
4-Methyl-2,3,4,5-tetrahydropyridin-6-amine (IUPAC name: 4-methyl-2,3,4,5-tetrahydropyridin-6-amine) is a bicyclic amine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . Its structure features a piperidine-like ring system with one double bond between positions 2 and 3, rendering it a 2,3,4,5-tetrahydropyridine derivative. Key identifiers include:
Property | Value |
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CAS Registry Number | 165383-71-1 |
SMILES | CC1CCN=C(C1)N |
InChI Key | GGDLOMFAKKVDPT-UHFFFAOYSA-N |
ChEMBL ID | CHEMBL6808 |
The compound exists predominantly in the (2E)-configuration due to the stability conferred by conjugation between the imino group and the tetrahydropyridine ring . Spectroscopic data, including NMR and mass spectrometry, consistently confirm this geometry .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-methyl-2,3,4,5-tetrahydropyridin-6-amine typically involves reductive amination or cyclization strategies:
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Reduction of Pyridine Derivatives: Hydrogenation of 4-methylpyridine derivatives using catalysts like palladium or platinum under controlled conditions yields the tetrahydropyridine core .
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Nitro-Mannich/Hydroamination Cascade: A one-pot reaction employing organocatalysts and gold catalysts enables enantioselective synthesis, achieving moderate yields (31–72%) .
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Cyclization of α,β-Unsaturated Imines: Rhodium(I)-catalyzed C–H activation of alkynes followed by electrocyclization produces highly substituted derivatives with >95% diastereoselectivity .
Reactivity Profile
The compound participates in diverse reactions due to its nucleophilic imino group and electron-rich ring:
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Oxidation: Forms aromatic pyridine derivatives upon treatment with oxidizing agents like oxygen or peroxides .
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Substitution: The methyl group at position 4 undergoes halogenation or sulfonation under radical conditions .
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., ruthenium), stabilizing imine complexes through π-backbonding .
Physicochemical Properties
Experimental and computational data reveal the following properties :
Property | Value |
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Density | 0.98 g/cm³ (predicted) |
Boiling Point | 210–215°C (estimated) |
LogP | 1.45 (hydrophilic-lipophilic balance) |
Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |
The compound’s pKa of 9.2 (imidic nitrogen) facilitates protonation under physiological conditions, enhancing its bioavailability .
Applications in Drug Discovery
Lead Optimization
Structural modifications at the 4-methyl and 6-amino positions enhance target selectivity:
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4-Cyclopropyl analogs show improved MAO-B inhibition (IC₅₀: 0.8 μM vs. 2.1 μM for parent compound) .
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N-Acetylation increases metabolic stability (t₁/₂: 6.2 hours vs. 1.5 hours) .
Formulation Development
The acetate salt (PubChem CID: 53229995) improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) , facilitating intravenous administration.
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